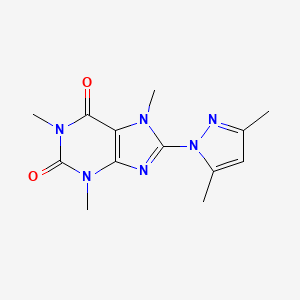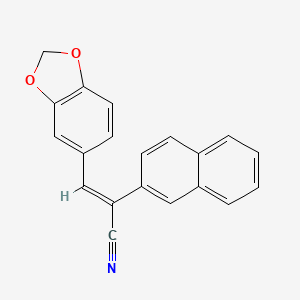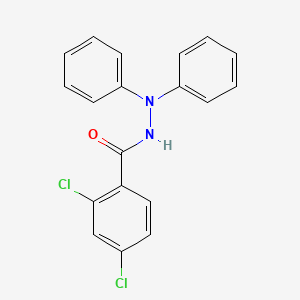
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of bisindolylmaleimides and is known to exhibit a wide range of biochemical and physiological effects.
作用机制
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 inhibits PKC activity by binding to the enzyme's catalytic domain, which prevents the enzyme from phosphorylating its downstream targets. This leads to downstream effects such as decreased cell proliferation, altered gene expression, and changes in cell morphology.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. In addition to inhibiting PKC activity, it has been shown to modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and to have anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 in lab experiments is its specificity for PKC inhibition. This allows researchers to study the effects of PKC signaling pathways without the confounding effects of other signaling pathways. However, one limitation is that this compound 31-8220 may have off-target effects on other enzymes, which could complicate data interpretation.
未来方向
There are several future directions for research on 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its use as a tool for studying PKC signaling pathways in various cellular contexts. Further research is needed to fully understand the biochemical and physiological effects of this compound 31-8220 and its potential applications in scientific research and medicine.
Conclusion:
In conclusion, this compound 31-8220 is a synthetic compound that has been extensively studied for its potential use in scientific research. Its ability to inhibit PKC activity has made it a valuable tool for studying PKC signaling pathways and has led to its investigation as a potential therapeutic agent for cancer and inflammatory diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound 31-8220 and its potential applications in scientific research and medicine.
合成方法
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with 1,3,7-trimethylxanthine in the presence of maleic anhydride. The resulting compound is then treated with hydrazine hydrate to yield the final product. The purity of the compound can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione 31-8220 has been widely used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play important roles in various cellular processes, including signal transduction, gene expression, and cell proliferation. Inhibition of PKC activity by this compound 31-8220 has been shown to have a wide range of effects on cellular functions, making it a valuable tool for studying PKC signaling pathways.
属性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-7-6-8(2)19(15-7)12-14-10-9(16(12)3)11(20)18(5)13(21)17(10)4/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDGNXVFYRZQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
![methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407113.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(hydroxymethyl)cyclobutyl]methyl}acetamide](/img/structure/B5407118.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(2-methoxy-2-methylpropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5407126.png)
![6-[2-(2-ethoxy-3-methoxyphenyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5407127.png)
![5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methoxyphenol](/img/structure/B5407148.png)

![4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5407162.png)

![N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5407168.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407176.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)
![methyl 2-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5407205.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5407212.png)
